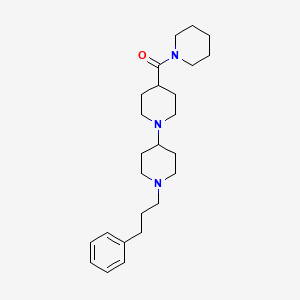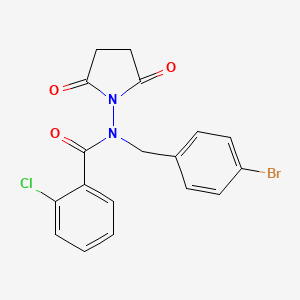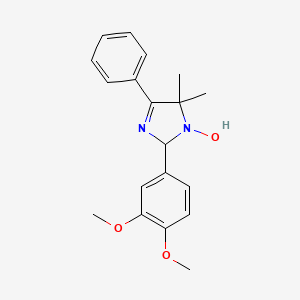
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine, also known as PPBP, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPBP belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects in various experimental models.
作用機序
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine exerts its pharmacological effects by binding to specific receptors in the central nervous system, including the dopamine D2 receptor, sigma-1 receptor, and N-methyl-D-aspartate (NMDA) receptor. The binding of 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine to these receptors results in the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has been shown to exhibit a range of biochemical and physiological effects in various experimental models. It has been shown to reduce the release of pro-inflammatory cytokines and inhibit the activation of microglia, thus exhibiting anti-inflammatory effects. 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has also been shown to reduce pain sensitivity and exhibit analgesic effects. In addition, 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has been shown to regulate the release of dopamine and glutamate, thus exhibiting potential applications in the treatment of Parkinson's disease and schizophrenia.
実験室実験の利点と制限
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has several advantages for use in laboratory experiments. It is a small molecule compound that can easily penetrate the blood-brain barrier, allowing for the study of its effects on the central nervous system. 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine is also readily available and relatively inexpensive, making it a cost-effective option for research studies. However, 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
There are several potential future directions for research on 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine. One area of interest is the potential applications of 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the potential applications of 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine in the treatment of psychiatric disorders such as schizophrenia and depression. Further research is needed to better understand the mechanisms of action of 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine and to identify potential therapeutic applications.
合成法
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine can be synthesized using a variety of methods, including the condensation of piperidine with 1,4-bis-(3-chloropropyl)piperazine, followed by the reaction with phenylacetic acid. Another method involves the reaction of piperidine with 1,4-bis-(3-chloropropyl)piperazine, followed by the reaction with piperidine-1-carboxylic acid.
科学的研究の応用
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, analgesic, and antipsychotic effects in animal models. 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
[1-[1-(3-phenylpropyl)piperidin-4-yl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O/c29-25(28-16-5-2-6-17-28)23-11-20-27(21-12-23)24-13-18-26(19-14-24)15-7-10-22-8-3-1-4-9-22/h1,3-4,8-9,23-24H,2,5-7,10-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRJTGOITMXIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)C3CCN(CC3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5137640.png)
![1-[(5-bromo-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5137651.png)
![4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate](/img/structure/B5137656.png)
![5-(5-bromo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5137673.png)

![3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5137681.png)
![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)


![1-acetyl-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5137707.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)

![1'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5137738.png)